

Difloxacin Hydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: *Difloxacin Hydrochloride*

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An In-depth Technical Guide to **Difloxacin Hydrochloride**

Abstract

Difloxacin, a synthetic second-generation fluoroquinolone antibiotic, is utilized in veterinary medicine for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.^{[1][2][3]} This technical guide provides a comprehensive overview of **Difloxacin Hydrochloride**, including its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and clinical applications.

Chemical and Physical Properties

Difloxacin Hydrochloride is the hydrochloride salt of Difloxacin. Its chemical and physical characteristics are fundamental to its formulation and biological activity.

CAS Number: 91296-86-5^{[4][5][6]}

Molecular Structure: The chemical structure of Difloxacin consists of a core quinolone ring system substituted with a fluorine atom, a p-fluorophenyl group, and a methylpiperazinyl moiety.

- IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride^{[4][7]}

- SMILES:CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[7]
- InChI Key:JFMGBGLSDVIOHL-UHFFFAOYSA-N[8]

Physicochemical Data

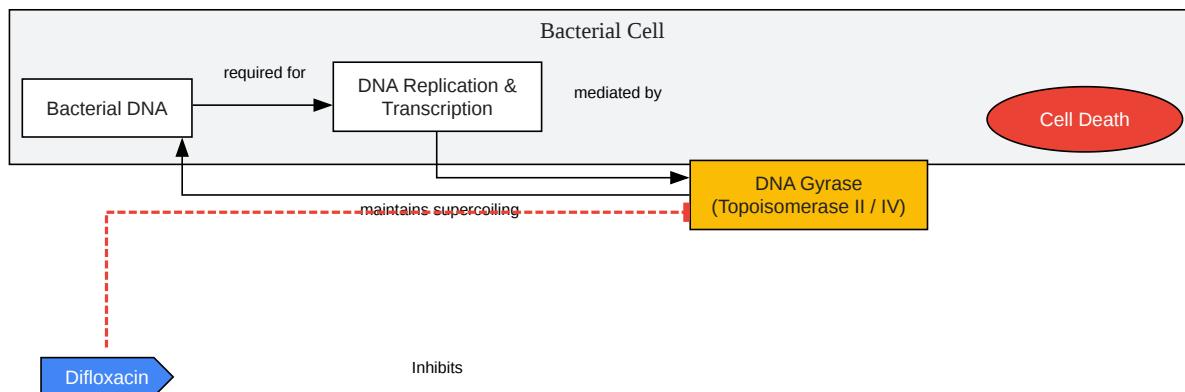
The following table summarizes the key physicochemical properties of **Difloxacin Hydrochloride**.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₉ F ₂ N ₃ O ₃ ·HCl	[4][5][6]
Molecular Weight	435.85 g/mol	[4][5]
Appearance	White to Pale Yellow Solid	[4]
Melting Point	>245°C (decomposes)	[9][10]
Solubility	Slightly soluble in DMSO, Methanol, Water. Freely soluble in aqueous solution (5 mg/mL).	[4][5]

Pharmacology and Mechanism of Action

Difloxacin is a concentration-dependent bactericidal agent.[2][3] Its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.

The antibiotic targets and inhibits DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][9][11] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process crucial for replication and transcription.[5][11] In Gram-positive bacteria, Topoisomerase IV is the more sensitive target. By inhibiting these enzymes, Difloxacin prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, ultimately blocking DNA replication and leading to bacterial cell death.[1][11]



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Diagram 1: Mechanism of action of Difloxacin.

Pharmacokinetics

Difloxacin exhibits favorable pharmacokinetic properties, including rapid oral absorption and a long elimination half-life, which allows for once-daily dosing in canines.^{[1][11]} It is primarily metabolized by the liver through glucuronidation and is subject to enterohepatic recirculation, extending its half-life.^[11] A significant portion is excreted via bile into the feces.^[12]

Pharmacokinetic Parameters in Various Species

Species	Dose	Parameter	Value	Reference
Humans	200 mg (oral)	Cmax	2.17 µg/mL	[13]
Tmax	4 h	[13]		
t½ (terminal)	20.6 h	[13]		
Humans	400 mg (oral)	Cmax	4.09 µg/mL	[13]
t½ (terminal)	27.1 h	[13]		
Humans	600 mg (oral)	Cmax	6.12 µg/mL	[13]
t½ (terminal)	28.8 h	[13]		
Chickens	10 mg/kg (oral)	Vd	4.7 L/kg	[14]
t½ (elimination)	~7 h	[14]		
Turkeys	10 mg/kg (oral)	Bioavailability	~58%	[14]
Vd	9.9 L/kg	[14]		
t½ (elimination)	~7 h	[14]		
Crucian Carp	10 mg/kg (oral)	t½ka (at 14°C)	2.08 h	[4]
t½β (at 14°C)	4.41 h	[4]		
Bioavailability (at 14°C)	53.43%	[4]		
t½ka (at 22°C)	1.10 h	[4]		
t½β (at 22°C)	2.38 h	[4]		
Bioavailability (at 22°C)	68.07%	[4]		

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; Vd: Volume of distribution; t½ka: Absorption half-life; t½β: Elimination half-life.

Microbiological Spectrum

Difloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-negative and Gram-positive bacteria, as well as some Mycoplasma species.[1][5]

Minimum Inhibitory Concentrations (MICs)

Organism	MIC Value (µg/mL)	Reference
Escherichia coli	0.1875	[5]
Mycobacterium tuberculosis	0.5 - 8	[5]
Anaerobic Bacteria (B. fragilis, Fusobacterium, Actinomyces)	≤0.125 - 8	[8]

Experimental Protocols

Synthesis of Difloxacin Hydrochloride

A representative synthetic route for **Difloxacin Hydrochloride** is outlined below.[15]

- Step 1: Condensation of 2,4-dichloro-5-fluoroacetophenone (I) with diethyl carbonate (II) in the presence of sodium hydride to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate (III).
- Step 2: Reaction of compound (III) with triethyl orthoformate in refluxing acetic anhydride to produce ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate (IV).
- Step 3: Treatment of compound (IV) with p-fluoroaniline in methylene chloride to give ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate (V).
- Step 4: Cyclization of compound (V) using sodium hydride in tetrahydrofuran, followed by hydrolysis, to yield 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VI).
- Step 5: Condensation of compound (VI) with N-methylpiperazine in 1-methyl-2-pyrrolidinone.
- Step 6: Final treatment with hydrochloric acid to yield **Difloxacin Hydrochloride**.

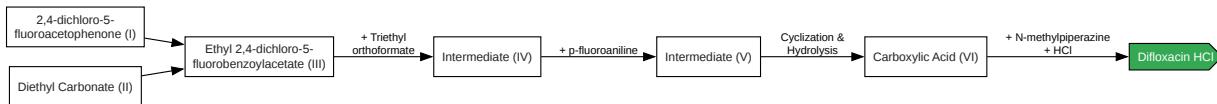
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Diagram 2: Chemical synthesis workflow for Difloxacin HCl.

Analytical Method: RP-HPLC for Tissue Residues

This section details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Difloxacin residues in animal tissues.[16][17]

Methodology

- Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.
- Column: RP-C18 column.
- Mobile Phase: A mixture of triethylamine buffer (0.5%, pH adjusted to 3.5) and acetonitrile in an 80:20 (v/v) ratio.[16]
- Flow Rate: 0.8 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 µL.

Sample Preparation Protocol

- Extraction: Weigh 2 grams of tissue into a polypropylene centrifuge tube. Homogenize the sample with an appropriate extraction solvent.
- Centrifugation: Centrifuge the homogenate to separate the supernatant.

- Clean-up: The supernatant may be passed through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) for clean-up.[18]
- Final Solution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

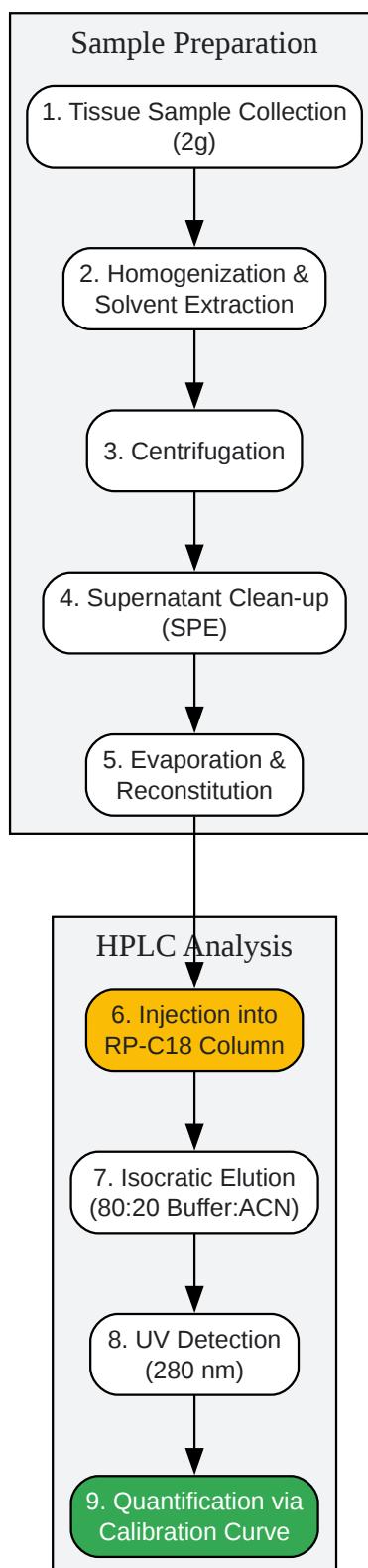
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Diagram 3: Experimental workflow for RP-HPLC analysis.

Drug Interactions

The concurrent administration of Difloxacin with certain other substances can lead to interactions.

- Cation-containing Products: Antacids, sucralfate, or multivitamins containing divalent or trivalent cations (e.g., Ca^{2+} , Mg^{2+} , Al^{3+} , Fe^{2+} , Zn^{2+}) can significantly interfere with the gastrointestinal absorption of quinolones, reducing their bioavailability.[3][11]
- Theophylline: Difloxacin may inhibit the metabolism of theophylline, potentially increasing its blood levels and risk of toxicity.[3][11]
- Probenecid: Probenecid can block the tubular secretion of Difloxacin, leading to increased blood levels and a longer half-life.[3][11]
- Other Antibiotics: Synergistic effects can occur when used with aminoglycosides, cephalosporins, and extended-spectrum penicillins.[3]

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